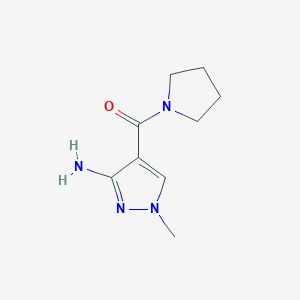

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Description

(3-Amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrazole core substituted with an amino group and a methyl group, linked to a pyrrolidine moiety via a ketone bridge.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3-amino-1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C9H14N4O/c1-12-6-7(8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) |

InChI Key |

NHVFXJMKRJVHDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization. The activated species reacts with pyrrolidine’s secondary amine to form the target methanone. Solvents such as dichloromethane or dimethylformamide (DMF) are employed, with reaction times ranging from 4–24 hours at 0–25°C.

Yield and Purity Considerations

Yields typically range from 65–80%, with purity dependent on chromatographic purification. Side products include urea derivatives from carbodiimide decomposition, necessitating careful stoichiometric control. Industrial adaptations utilize continuous flow systems to enhance reproducibility.

Suzuki-Miyaura Cross-Coupling for Pyrazole Ring Assembly

The Suzuki-Miyaura reaction enables modular construction of the pyrazole moiety, particularly when introducing substituents at the 4-position. This method is exemplified in the synthesis of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate.

Boronate Ester Preparation and Coupling

A boronate ester of 1-methyl-1H-pyrazole is prepared via Miyaura borylation. Subsequent coupling with a brominated methanone precursor (e.g., 4-bromophenyl(pyrrolidin-1-yl)methanone) occurs under palladium catalysis. The reaction employs [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) in a dioxane/water mixture, with microwave irradiation at 120°C for 30 minutes.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.1 equiv) |

| Base | Potassium phosphate (1.5 equiv) |

| Solvent | Dioxane:H₂O (5:1) |

| Temperature | 120°C (microwave) |

| Yield | 70–85% |

Post-Coupling Functionalization

Following cross-coupling, the nitro group at the pyrazole’s 3-position is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol. This step achieves quantitative conversion under mild conditions (25°C, 12 hours).

Oxidative Amidation of Aldehydes with Pyrrolidine

Oxidative amidation, leveraging oxoammonium salts, offers a single-step route to methanones from aldehydes. While demonstrated for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, this method is adaptable to amino-substituted pyrazoles.

Reaction Optimization

The aldehyde precursor, 3-amino-1-methyl-1H-pyrazole-4-carbaldehyde, reacts with pyrrolidine in the presence of nitrate-based oxoammonium salts (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate). The reaction proceeds at 50°C in acetonitrile, achieving 75–86% yield within 2 hours.

Challenges and Mitigations

The amino group’s nucleophilicity may lead to undesired side reactions. Protecting the amine with a tert-butoxycarbonyl (Boc) group prior to oxidation circumvents this issue, followed by acidic deprotection (e.g., trifluoroacetic acid).

Reductive Amination of Ketone Precursors

Reductive amination provides an alternative pathway, particularly for late-stage functionalization. A ketone intermediate, such as (3-nitro-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone, is treated with ammonium formate and palladium on carbon under hydrogen atmosphere.

Nitro Reduction Dynamics

The nitro group is selectively reduced to an amine at 60°C in methanol, with yields exceeding 90%. Catalyst loading (5–10% Pd/C) and hydrogen pressure (3–5 bar) are critical for minimizing over-reduction.

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions

(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit AMPK (AMP-activated protein kinase), which is crucial for cancer metabolism. The inhibition of AMPK has been linked to reduced tumor growth in various cancer models.

Enzyme Inhibition

The compound has shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment. In vitro assays revealed that certain derivatives exhibited IC50 values lower than traditional inhibitors like Tacrine, suggesting enhanced potency.

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various pathogens. Its effectiveness against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of AMPK; reduced tumor growth | |

| Enzyme Inhibition | AChE and BChE inhibition; IC50 < Tacrine | |

| Antimicrobial | Effective against Gram-positive bacteria; MIC |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following table summarizes key findings:

| Compound Variant | Activity Level | Key Structural Features |

|---|---|---|

| Pyrazole Derivative A | High | Substituted methoxy group |

| Piperidine-linked Compound B | Moderate | Carbonyl linkage |

| Unsubstituted Pyrazole | Low | Lack of electron-donating groups |

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against human cancer cell lines. The compound in focus showed an IC50 value comparable to leading anticancer agents, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of related compounds were assessed using in vitro models of neuronal cell death. Results indicated that these compounds could effectively reduce oxidative stress markers, suggesting potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrazole ring in the target compound is substituted with a methyl group at the 1-position and an amino group at the 3-position. In contrast, analogs from the evidence exhibit diverse substituents:

Table 1: Substituent Comparison of Pyrazole-Based Methanones

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -NH₂ in the target compound) enhance nucleophilicity, while electron-withdrawing groups (e.g., -CN in Compound 10 ) modulate reactivity for cyclization or conjugation.

- Steric Hindrance : Bulkier substituents like phenyl (Compound 7b ) may reduce solubility but improve thermal stability (mp >300°C).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

The compound (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by a pyrazole ring and a pyrrolidine moiety, this compound exhibits a unique arrangement of functional groups that contribute to its reactivity and biological interactions. This article explores its synthesis, biological activity, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of This compound can be represented as follows:

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

- Condensation Reactions : The pyrazole and pyrrolidine components can be synthesized separately and then condensed to form the final product.

- Substitution Reactions : Nucleophilic substitution reactions involving the amino group on the pyrazole ring can lead to the formation of various derivatives.

These methods highlight the flexibility in synthetic approaches available for producing this compound, which can be tailored for specific applications.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds with similar structures often demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine have been tested for their antibacterial properties, revealing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor. It has been shown to interact with specific molecular targets, modulating enzyme activity by binding to active sites or altering receptor functions . This mechanism could pave the way for its use in drug development aimed at various diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of the pyrazole-pyrrolidine scaffold. The findings demonstrated that modifications to the structure significantly affected bioactivity, with certain derivatives exhibiting enhanced potency against resistant strains of bacteria .

Anti-cancer Activity Research

Further research has explored the anticancer potential of related compounds, indicating that structural variations can lead to increased antiproliferative activity against various cancer cell lines . For example, derivatives with specific substitutions showed improved cytotoxic effects compared to their parent compounds.

Applications

The unique properties of This compound open avenues for its application in multiple fields:

- Pharmaceutical Development : Potential use as an antimicrobial or anti-inflammatory agent.

- Agricultural Chemistry : Investigated for use as a pesticide or herbicide due to its biological activity against pests.

- Material Science : Utilized as a building block for synthesizing novel polymers or materials with specific properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step routes:

- Pyrazole Core Formation : Start with 3-amino-1-methylpyrazole, synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via microwave-assisted methods for improved regioselectivity .

- Functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or coupling reactions. For example, react the pyrazole intermediate with pyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

- Reduction Steps : If nitro intermediates are used (e.g., 4-nitro-pyrazole derivatives), reduce to amino groups using H₂/Pd-C or NaBH₄ .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at pyrazole-N1, amino at C3) and pyrrolidine connectivity. Coupling patterns in ¹H NMR distinguish pyrrolidine protons .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ expected at m/z 235.145) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1650–1750 cm⁻¹) and amino (N-H, ~3300–3500 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common for biological assays) or chloroform (for NMR). Adjust pH for aqueous solubility (e.g., HCl salts) .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the amino group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can reaction yields for the coupling of pyrrolidine to the pyrazole core be optimized?

- Methodological Answer :

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) for Ullmann-type couplings, or Pd-based catalysts for cross-couplings. Evidence shows cesium carbonate improves base-mediated reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of pyrrolidine. Microwave irradiation reduces reaction time (e.g., 2 hours vs. 48 hours) .

- Purification : Employ gradient chromatography (e.g., EtOAc/hexane) or recrystallization (MeOH) to isolate high-purity product .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via elemental analysis or LC-MS. Impurities (e.g., unreacted nitro precursors) may skew results .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity assays may arise from differing serum concentrations .

- Structural Analogues : Compare with nitro-substituted variants (e.g., (1-methyl-4-nitro-pyrazol-5-yl)(pyrrolidin-1-yl)methanone) to assess amino group impact on activity .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, CDK2). The amino group may form H-bonds with ATP-binding pockets .

- QSAR Models : Train models using pyrazole derivatives’ bioactivity data. Focus on descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of interactions over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC or circular dichroism to detect enantiomers. If racemization occurs, optimize reaction pH (<7) and avoid high temperatures .

- Catalyst Design : Employ asymmetric catalysis (e.g., chiral Pd complexes) for stereocontrol during pyrrolidine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.